trans-2-Methyltetrahydropyran-4-amine HCl
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Overview
Description
trans-2-Methyltetrahydropyran-4-amine hydrochloride: is a chemical compound with the molecular formula C₆H₁₄ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Methyltetrahydropyran-4-amine hydrochloride typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method is the hetero-Diels–Alder reaction, which forms the tetrahydropyran ring. Subsequent functionalization steps introduce the amine group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as ring-closing metathesis and reductive acetylation to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amine compounds .
Scientific Research Applications
Chemistry: In organic chemistry, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for constructing heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, trans-2-Methyltetrahydropyran-4-amine hydrochloride is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of trans-2-Methyltetrahydropyran-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, modulating the activity of enzymes involved in various biochemical pathways .
Comparison with Similar Compounds
Tetrahydropyran: A parent compound with a similar ring structure but lacking the amine group.
2-Methyltetrahydrofuran: A related compound with a furan ring instead of a pyran ring.
4-Aminotetrahydropyran: A similar compound with the amine group at a different position.
Uniqueness: trans-2-Methyltetrahydropyran-4-amine hydrochloride is unique due to the specific positioning of the amine group and the presence of the methyl group. These structural features confer distinct reactivity and potential biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S,4R)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6+;/m0./s1 |
InChI Key |
AVADPQZSGFARIV-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
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